molecular formula C16H21N3O3S B2726701 N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396632-95-3

N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2726701
CAS No.: 1396632-95-3
M. Wt: 335.42
InChI Key: LMTNNLLXNOTKEN-UHFFFAOYSA-N
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Description

N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a phenyl group, which is further connected to a thiazepane ring with a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-morpholinophenylamine with a thiazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base like triethylamine (TEA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-morpholinophenyl)-1,3-thiazepane-2-carboxamide
  • N-(4-morpholinophenyl)-1,4-thiazepane-3-carboxamide
  • N-(4-morpholinophenyl)-5-oxo-1,3-thiazepane-2-carboxamide

Uniqueness

N-(4-morpholinophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c20-15-5-10-23-11-14(18-15)16(21)17-12-1-3-13(4-2-12)19-6-8-22-9-7-19/h1-4,14H,5-11H2,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTNNLLXNOTKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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